molecular formula C10H21NO2 B2753459 Methyl 2-ethyl-2-(isopropylamino)butanoate CAS No. 1184770-84-0

Methyl 2-ethyl-2-(isopropylamino)butanoate

Cat. No.: B2753459
CAS No.: 1184770-84-0
M. Wt: 187.283
InChI Key: PZBFGJODLOENMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethyl-2-(isopropylamino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a complex structure with an isopropylamino group, making it unique among esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-2-(isopropylamino)butanoate can be synthesized through the esterification of 2-ethyl-2-(isopropylamino)butanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-(isopropylamino)butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-2-(isopropylamino)butanoic acid and methanol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild heating.

Major Products

    Hydrolysis: 2-ethyl-2-(isopropylamino)butanoic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-2-(isopropylamino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-2-(isopropylamino)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological pathways. The isopropylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester with a pleasant odor, used in flavorings.

    Ethyl acetate: Another ester commonly used as a solvent and in flavorings.

    Isopropyl butyrate: Similar in structure but lacks the isopropylamino group.

Uniqueness

Methyl 2-ethyl-2-(isopropylamino)butanoate is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-ethyl-2-(propan-2-ylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-6-10(7-2,9(12)13-5)11-8(3)4/h8,11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBFGJODLOENMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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